Tert-butyl Morpholine-4-carboxylate Tert-butyl Morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 220199-85-9
VCID: VC2036653
InChI: InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOCC1
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

Tert-butyl Morpholine-4-carboxylate

CAS No.: 220199-85-9

Cat. No.: VC2036653

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl Morpholine-4-carboxylate - 220199-85-9

Specification

CAS No. 220199-85-9
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name tert-butyl morpholine-4-carboxylate
Standard InChI InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3
Standard InChI Key JDDPITNKUXPLSB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOCC1
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC1

Introduction

Tert-butyl Morpholine-4-carboxylate, with the CAS number 220199-85-9, is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by its molecular formula, C₉H₁₇NO₃, and molecular weight of 187.24 g/mol .

Synthesis and Preparation

The synthesis of Tert-butyl Morpholine-4-carboxylate often involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. This method ensures the formation of the desired product with high purity and yield.

Synthetic Routes

  • Reaction Conditions: The synthesis typically requires careful control of temperature, solvent choice, and reaction time to optimize yield and purity.

  • Reagents: Morpholine derivatives and tert-butyl chloroformate are key reagents in this synthesis.

  • Industrial Production: Large-scale synthesis involves optimizing reaction conditions for higher yields and purity while maintaining cost-effectiveness.

Chemical Reactions and Transformations

Tert-butyl Morpholine-4-carboxylate can undergo various chemical transformations, including hydrolysis, substitution, and reduction reactions. These reactions are crucial for modifying its structure to suit different applications.

Types of Reactions

  • Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

  • Substitution: The tert-butyl group can be substituted with other functional groups using appropriate nucleophiles.

  • Reduction: The compound can be reduced to form different morpholine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidizing Agents: Not typically used for this compound, but could be relevant for modifying side chains.

  • Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

  • Nucleophiles: Used for substitution reactions to introduce new functional groups.

Biological and Medicinal Applications

While specific biological activities of Tert-butyl Morpholine-4-carboxylate are not extensively documented, its structural features suggest potential applications in medicinal chemistry. The morpholine ring is a common motif in pharmaceuticals, contributing to bioavailability and stability.

Potential Applications

  • Drug Development: The compound could serve as a scaffold for designing drugs with specific biological activities.

  • Enzyme Inhibition: Modifications to the compound might enable it to act as an enzyme inhibitor.

Safety and Handling

Tert-butyl Morpholine-4-carboxylate is classified with hazard statements H302, H315, H319, H332, and H335, indicating potential risks to human health and the environment . Proper handling involves wearing protective equipment and following precautionary statements P261, P280, and P305+P351+P338.

Hazard Information

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Synthesis and Reactions

Reaction TypeConditions/Reagents
HydrolysisBasic conditions
SubstitutionNucleophiles
ReductionLiAlH₄

Biological Applications

ApplicationDescription
Drug DevelopmentScaffold for drugs
Enzyme InhibitionPotential inhibitor

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